molecular formula C6H8ClN3O3 B1413626 Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate CAS No. 2173109-08-3

Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B1413626
CAS No.: 2173109-08-3
M. Wt: 205.6 g/mol
InChI Key: ANDLHJLJWMKZFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of various derivatives of 1H-1,2,4-triazole compounds, highlighting their potential in producing antimicrobial agents. For instance, the study by Ирадян et al. (2014) involved synthesizing 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their methyl ethers, which exhibited promising antibacterial properties. This suggests a pathway for developing new antimicrobials based on methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate derivatives Ирадян et al., 2014.

Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been thoroughly investigated, revealing detailed insights into their structural and conformational characteristics. Such analyses are crucial for understanding the properties and potential applications of these compounds in various scientific domains. Dzygiel et al. (2004) provided comprehensive spectroscopic, structural, and conformational analyses of N-acetylated derivatives, showcasing the impact of acetylation on their properties Dzygiel et al., 2004.

Synthesis of Novel Heterocyclic Systems

The creation of novel heterocyclic systems using this compound and its derivatives represents a significant area of interest. Labanauskas et al. (2004) reported the synthesis of a previously unknown heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, from related triazole compounds. This research opens new avenues for the development of unique compounds with potential applications in various scientific fields Labanauskas et al., 2004.

Properties

IUPAC Name

methyl 5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDLHJLJWMKZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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